molecular formula C10H19NO4 B1582882 Diethyl 3,3'-Iminodipropionate CAS No. 3518-88-5

Diethyl 3,3'-Iminodipropionate

Cat. No.: B1582882
CAS No.: 3518-88-5
M. Wt: 217.26 g/mol
InChI Key: ONEIYJQBXMVMKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3,3’-Iminodipropionate can be synthesized through the esterification of 3,3’-Iminodipropionic Acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its diethyl ester form .

Industrial Production Methods: In an industrial setting, the production of Diethyl 3,3’-Iminodipropionate involves the continuous esterification process where 3,3’-Iminodipropionic Acid and ethanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then distilled to separate the desired ester from the reaction by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl 3,3’-Iminodipropionate has several applications in scientific research:

Mechanism of Action

The mechanism by which Diethyl 3,3’-Iminodipropionate exerts its effects involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis to release 3,3’-Iminodipropionic Acid, which can then participate in various biochemical pathways. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with target molecules, thereby modifying their activity .

Comparison with Similar Compounds

Uniqueness: Diethyl 3,3’-Iminodipropionate is unique due to the presence of the iminodipropionate moiety, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological molecules .

Properties

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-3-14-9(12)5-7-11-8-6-10(13)15-4-2/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEIYJQBXMVMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326239
Record name Diethyl 3,3'-Iminodipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3518-88-5
Record name 3518-88-5
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Record name Diethyl 3,3'-Iminodipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3,3'-Iminodipropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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